S-(2-Furanylmethyl) methanethioate-d2
Description
S-(2-Furanylmethyl) methanethioate-d2 is a deuterated analog of S-(2-Furanylmethyl) methanethioate, where two hydrogen atoms are replaced with deuterium. This modification enhances its utility in analytical chemistry, particularly as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. The compound features a furan ring linked to a methylthioate group, with deuterium substitution likely at the methyl or furanyl positions to minimize isotopic interference in spectral analyses.
Key spectral data for the non-deuterated form (HMDB0037731) include:
- GC-MS: Predicted spectra under 70 eV ionization show a molecular ion peak at m/z 170 (base peak) and fragments at m/z 125 (furan cleavage) and m/z 81 (thioate group) .
- NMR: In D2O, ¹H NMR (900 MHz) exhibits signals at δ 7.45 (furan protons) and δ 4.20 (methylthioate CH2), while ¹³C NMR confirms the furan carbons (δ 142–110) and thioester carbonyl (δ 195) .
- IR: Strong absorption at 1720 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-S bond) .
Properties
Molecular Formula |
C6H6O2S |
|---|---|
Molecular Weight |
144.19 g/mol |
IUPAC Name |
S-[dideuterio(furan-2-yl)methyl] methanethioate |
InChI |
InChI=1S/C6H6O2S/c7-5-9-4-6-2-1-3-8-6/h1-3,5H,4H2/i4D2 |
InChI Key |
GFAOAYJTEVHTLA-APZFVMQVSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CC=CO1)SC=O |
Canonical SMILES |
C1=COC(=C1)CSC=O |
Origin of Product |
United States |
Preparation Methods
Industrial Production Methods: Industrial production methods for S-(2-Furanylmethyl) methanethioate-d2 are not well-documented. Typically, the production of deuterated compounds involves specialized facilities equipped to handle deuterium gas and other deuterated reagents. The process may include multiple steps of synthesis, purification, and quality control to ensure the high purity and isotopic enrichment of the final product .
Chemical Reactions Analysis
Types of Reactions: S-(2-Furanylmethyl) methanethioate-d2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the methanethioate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-(2-Furanylmethyl) methanethioate-d2 has several scientific research applications, including:
Chemistry: Used as a tracer in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to understand the behavior of the parent compound in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolic stability of potential therapeutic agents.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of S-(2-Furanylmethyl) methanethioate-d2 is primarily related to its role as a tracer. The deuterium atoms in the compound allow researchers to track its distribution and transformation in various systems. This helps in understanding the molecular targets and pathways involved in the metabolism and action of the parent compound .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Properties of S-(2-Furanylmethyl) Methanethioate-d2 and Related Compounds
Functional Group Analysis
- Thioester vs. Carboxylic Acid : this compound contains a thioester group (C-S-CO), whereas benzilic acid () features a carboxylic acid (COOH). This difference impacts reactivity: thioesters are more nucleophilic but less acidic than carboxylic acids .
- Furan Ring : Both this compound and perfurazoate () incorporate a furan moiety, which contributes to π-π interactions in pesticidal activity .
Spectral Distinctions
- Deuterium Effects: The deuterated compound exhibits a shifted ¹H NMR signal (δ 4.18 for CD2 vs. δ 4.20 for CH2 in the non-deuterated form) and a higher molecular ion (m/z 172 vs. 170) in MS .
- Comparative IR : Benzilic acid lacks the C-S bond absorption (~1240 cm⁻¹) but shows stronger O-H stretching (~3200 cm⁻¹) .
Stability and Reactivity
- Deuterated Stability: Deuterium substitution in this compound reduces metabolic degradation rates compared to non-deuterated analogs, making it suitable for long-term analytical studies .
- Hydrolytic Sensitivity : The thioester group in this compound is more prone to hydrolysis than perfurazoate’s ester group, which is stabilized by the imidazole moiety .
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